TFQAYPLREA vs KARVLAEAMS – A 6.6‑Fold Higher Affinity for a Multi‑Mutant RSV Protease
On the multi‑mutant Rous sarcoma virus protease bearing substitutions S38T/I42D/I44V/M73V/A100L/L104T/R105P/G106V/S107N, TFQAYPLREA (KM = 0.037 mM) exhibits an affinity approximately 6.6‑fold higher than the unrelated decapeptide KARVLAEAMS (KM = 0.244 mM)[1][2]. Both values were obtained under identical reaction conditions, directly demonstrating the sequence‑driven binding advantage of the TFQAYPLREA sequence for this clinically relevant mutant enzyme[1].
| Evidence Dimension | Michaelis constant (KM) – apparent affinity for the protease |
|---|---|
| Target Compound Data | KM = 0.037 mM |
| Comparator Or Baseline | KARVLAEAMS peptide: KM = 0.244 mM |
| Quantified Difference | 6.6‑fold lower KM (higher affinity) for TFQAYPLREA |
| Conditions | Recombinant RSV protease mutant S38T/I42D/I44V/M73V/A100L/L104T/R105P/G106V/S107N; pH and temperature not specified in BRENDA excerpt |
Why This Matters
Procuring TFQAYPLREA instead of the alternative decapeptide KARVLAEAMS enables more sensitive protease activity detection and reduces the substrate concentration required for kinetic assays, which is critical when working with low‑abundance mutant enzyme preparations.
- [1] BRENDA enzyme database entry for EC 3.4.23.B10, KM values for TFQAYPLREA (entry 647771) and KARVLAEAMS (entry 647771 adjacent). View Source
- [2] Kotler M, Katz RA, Danho W, Leis J, Skalka AM. Synthetic peptides as substrates and inhibitors of a retroviral protease. Proc Natl Acad Sci U S A. 1988. View Source
